N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine
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Overview
Description
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine is a compound that features an isoxazole ring, which is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine, can be achieved through various methods. One common approach involves the (3 + 2) cycloaddition reaction between nitrile oxides and alkynes . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being developed to reduce costs and environmental impact .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs microwave-assisted synthesis, which enhances reaction rates and yields. This method is efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the isoxazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the isoxazole ring .
Scientific Research Applications
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Isoxazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine involves its interaction with specific molecular targets. Isoxazole derivatives can inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can affect various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoxazole derivatives such as:
- N-methyl-N-(isoxazol-3-ylmethyl)ethanamine
- N-ethyl-N-(isoxazol-5-ylmethyl)ethanamine
- N-ethyl-N-(isoxazol-3-ylmethyl)propylamine
Uniqueness
N-ethyl-N-(isoxazol-3-ylmethyl)ethanamine is unique due to its specific substitution pattern on the isoxazole ring, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
Properties
Molecular Formula |
C8H14N2O |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
N-ethyl-N-(1,2-oxazol-3-ylmethyl)ethanamine |
InChI |
InChI=1S/C8H14N2O/c1-3-10(4-2)7-8-5-6-11-9-8/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
NSHFSDWEYWKULV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=NOC=C1 |
Origin of Product |
United States |
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